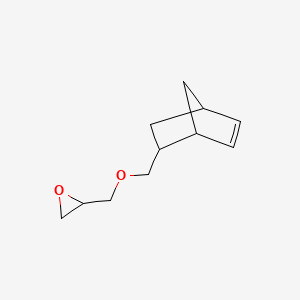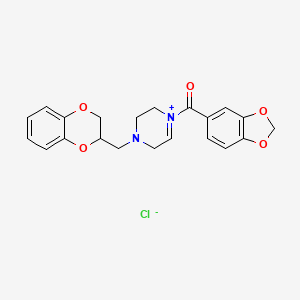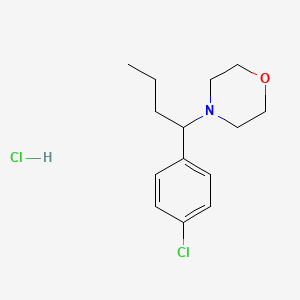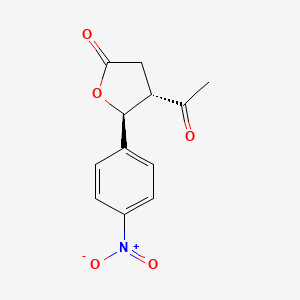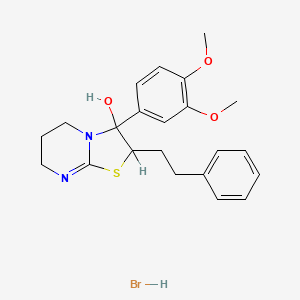
L-Altritol, 2,5-bis((3-chloro-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Altritol, 2,5-bis((3-chloro-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and aromatic rings, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Altritol, 2,5-bis((3-chloro-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core altritol structure, followed by the introduction of the various functional groups through a series of reactions such as chlorination, amination, and benzoylation. Each step must be carefully controlled to ensure the correct configuration and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to optimize yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
L-Altritol, 2,5-bis((3-chloro-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This can be used to remove certain functional groups or reduce the compound to a simpler form.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions must be carefully controlled, including temperature, pressure, and pH, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a simpler, more hydrogenated molecule.
Aplicaciones Científicas De Investigación
L-Altritol, 2,5-bis((3-chloro-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity, protein binding, and cellular processes.
Industry: The compound’s properties make it suitable for use in the production of specialty chemicals, materials science, and other industrial applications.
Mecanismo De Acción
The mechanism by which L-Altritol, 2,5-bis((3-chloro-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl- exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The compound’s multiple functional groups and aromatic rings allow it to form various types of bonds and interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other altritol derivatives and compounds with similar functional groups and structural features. Examples might include:
L-Altritol derivatives: Compounds with slight modifications to the altritol core structure.
Benzoyl amino compounds: Molecules with similar benzoyl and amino functional groups.
Uniqueness
What sets L-Altritol, 2,5-bis((3-chloro-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl- apart is its specific combination of functional groups and its unique structural configuration. This gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
173094-20-7 |
|---|---|
Fórmula molecular |
C48H44Cl2N4O8 |
Peso molecular |
875.8 g/mol |
Nombre IUPAC |
benzyl N-[2-chloro-6-[[(2S,3S,4R,5S)-5-[[3-chloro-2-(phenylmethoxycarbonylamino)benzoyl]amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]carbamoyl]phenyl]carbamate |
InChI |
InChI=1S/C48H44Cl2N4O8/c49-37-25-13-23-35(41(37)53-47(59)61-29-33-19-9-3-10-20-33)45(57)51-39(27-31-15-5-1-6-16-31)43(55)44(56)40(28-32-17-7-2-8-18-32)52-46(58)36-24-14-26-38(50)42(36)54-48(60)62-30-34-21-11-4-12-22-34/h1-26,39-40,43-44,55-56H,27-30H2,(H,51,57)(H,52,58)(H,53,59)(H,54,60)/t39-,40-,43-,44+/m0/s1 |
Clave InChI |
LWWIGUZFAYWSRU-KOSLULIRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H]([C@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)Cl)NC(=O)OCC4=CC=CC=C4)O)O)NC(=O)C5=C(C(=CC=C5)Cl)NC(=O)OCC6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(C(C(CC2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)Cl)NC(=O)OCC4=CC=CC=C4)O)O)NC(=O)C5=C(C(=CC=C5)Cl)NC(=O)OCC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



